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Compound of Interest

2-Amino-4,5-dimethoxybenzoic
Compound Name: ,
acid

Cat. No.: B014692

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Amino-4,5-
dimethoxybenzoic acid, a key intermediate in pharmaceutical and organic synthesis. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics, offering valuable data for compound identification, purity
assessment, and structural elucidation.

Spectroscopic Data Summary

The spectral data presented herein has been compiled from various sources to provide a
detailed characterization of 2-Amino-4,5-dimethoxybenzoic acid. The following tables
summarize the key findings from *H NMR, 3C NMR, IR, and Mass Spectrometry analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR) Data

The 'H NMR spectrum of 2-Amino-4,5-dimethoxybenzoic acid provides characteristic signals
for its aromatic protons, methoxy groups, and the amine and carboxylic acid protons.
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
7.36 S 1H Ar-H
6.17 S 1H Ar-H
3.91 S 3H -OCHs
3.86 S 3H -OCHs

Note: Spectrum acquired in CDCls. Chemical shifts are referenced to TMS (6 0.00). The broad
singlets for the -NHz and -COOH protons are often not distinctly observed or may be

exchanged with deuterated solvents.

13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum confirms the carbon framework of the molecule, showing distinct

signals for the aromatic carbons, methoxy carbons, and the carboxyl carbon.

Chemical Shift (6) ppm

Assignment

168.3 C=0 (Carboxylic Acid)
153.5 Ar-C (quaternary)
149.2 Ar-C (quaternary)
131.7 Ar-C (quaternary)
117.3 Ar-CH

114.9 Ar-C (quaternary)
113.0 Ar-CH

56.0 -OCHs

55.7 -OCHs

Note: Spectrum acquired in DMSO-de. Chemical shifts are referenced to the solvent peak.
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Infrared (IR) Spectroscopy

The IR spectrum of 2-Amino-4,5-dimethoxybenzoic acid displays characteristic absorption
bands corresponding to its functional groups.

Wavenumber (cm—?) Intensity Assignment

O-H stretch (Carboxylic Acid),

3400-3200 Broad _
N-H stretch (Amine)
) C-H stretch (Aromatic and
3000-2800 Medium _ _
Aliphatic)
1700-1680 Strong C=0 stretch (Carboxylic Acid)
) N-H bend (Amine), C=C
1620-1580 Medium .
stretch (Aromatic)
1280-1200 Strong C-O stretch (Aryl Ether)
1150-1000 Strong C-O stretch (Methoxy)

Note: Data typically acquired using Attenuated Total Reflectance (ATR) or KBr pellet methods.

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) of 2-Amino-4,5-dimethoxybenzoic acid
results in a characteristic fragmentation pattern that is useful for confirming its molecular weight
and structure.

m/z Ratio Relative Intensity (%) Proposed Fragment
197 High [M]* (Molecular lon)
180 Moderate [M - OH]*

152 Moderate [M - COOH]*

137 Moderate [M - COOH - CHs]*

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b014692?utm_src=pdf-body
https://www.benchchem.com/product/b014692?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Note: Fragmentation patterns can vary depending on the ionization energy and instrument
conditions.

Experimental Protocols

The following sections outline the generalized methodologies for acquiring the spectral data
presented in this guide.

NMR Spectroscopy of a Solid Aromatic Acid

Sample Preparation:
» Weigh approximately 10-20 mg of the solid 2-Amino-4,5-dimethoxybenzoic acid.

» Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds
or CDCIs3) in a clean, dry vial.

o Ensure complete dissolution. Gentle warming or sonication may be applied if necessary.

« Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean
5 mm NMR tube.

o Cap the NMR tube securely.

Data Acquisition (*H and 3C NMR):

Insert the sample into the NMR spectrometer.
e Lock the spectrometer on the deuterium signal of the solvent.
» Shim the magnetic field to achieve optimal homogeneity.

e Acquire the *H NMR spectrum using a standard pulse sequence. Key parameters include a
sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the
expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

e For the 13C NMR spectrum, use a proton-decoupled pulse sequence. A larger number of
scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the
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lower natural abundance and longer relaxation times of the 13C nucleus.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
of a Crystalline Organic Compound

Sample Preparation and Data Acquisition:

Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol)
and allowing it to dry completely.

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of the crystalline 2-Amino-4,5-dimethoxybenzoic acid powder onto
the center of the ATR crystal to completely cover the sampling area.

Apply consistent pressure to the sample using the instrument's pressure clamp to ensure
good contact between the sample and the crystal.

Acquire the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm~* are
sufficient.

Clean the crystal surface thoroughly after the measurement.

Electron lonization Mass Spectrometry (EI-MS) of a
Small Organic Molecule

Sample Introduction and Data Acquisition:

Prepare a dilute solution of 2-Amino-4,5-dimethoxybenzoic acid in a volatile solvent (e.g.,
methanol or dichloromethane).

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or
after separation by gas chromatography (GC-MS).

If using a direct insertion probe, the sample is heated in the vacuum of the ion source to
induce vaporization.
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 In the ion source, the gaseous molecules are bombarded with a beam of high-energy
electrons (typically 70 eV).

» The resulting positively charged molecular ions and fragment ions are accelerated into the

mass analyzer.
e The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
o A detector records the abundance of each ion, generating a mass spectrum.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound like 2-Amino-4,5-dimethoxybenzoic acid.
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Caption: Workflow for the spectroscopic characterization of a chemical compound.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-4,5-dimethoxybenzoic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b014692#spectral-data-for-2-amino-4-5-
dimethoxybenzoic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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